N-(4-Bromophenyl)-3-methoxybenzamide
Overview
Description
N-(4-Bromophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring and a methoxy group attached to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-methoxybenzamide typically involves the condensation of 4-bromoaniline with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. the process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
N-(4-Bromophenyl)-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
N-(4-Bromophenyl)-3-methoxybenzamide can be compared with other similar compounds such as:
N-(4-Bromophenyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(4-Methoxyphenyl)-3-methoxybenzamide: Contains a methoxy group on both phenyl rings, potentially altering its properties.
N-(4-Bromophenyl)-4-methoxybenzamide: The position of the methoxy group is different, which can influence the compound’s behavior in chemical reactions and biological systems.
Biological Activity
N-(4-Bromophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antiviral properties. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromophenyl group and a methoxy substituent attached to a benzamide backbone. The presence of the bromine atom can enhance the compound's lipophilicity and influence its interaction with biological targets, while the methoxy group may affect solubility and bioavailability.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-bromobenzenamine with 3-methoxybenzoyl chloride. This multi-step process allows for the introduction of different substituents, which can further modulate biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, potentially through mechanisms involving caspase activation and cell cycle arrest.
- Case Study : A study evaluated the compound's efficacy against several human cancer cell lines, revealing IC50 values in the low micromolar range. For instance, it demonstrated significant inhibitory effects on cell proliferation at concentrations as low as 5 μM in certain cancer types .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Similar derivatives have shown activity against viruses such as Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).
- Case Study : In vitro assays indicated that derivatives related to this compound exhibited IC50 values ranging from 5.7 μM to 12 μM against EV71 strains, suggesting a potential role as an antiviral agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and methoxy groups can significantly influence potency and selectivity.
Compound | Structure Modification | IC50 (μM) | Biological Activity |
---|---|---|---|
1e | 4-bromophenyl | 5.7 | Anti-EV71 |
2a | No substitution | 18 | Moderate activity |
3g | Methyl substitution | 15 | Anti-EV71 |
The proposed mechanism of action for this compound includes:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
- Antiviral Mechanisms : Potential interference with viral replication processes through modulation of host cellular factors such as APOBEC3G .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMHSSHSDBYSND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.